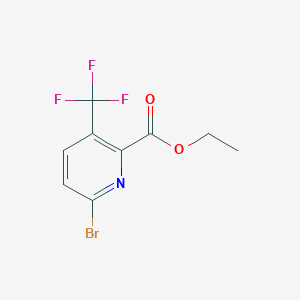

Ethyl 6-bromo-3-(trifluoromethyl)picolinate

説明

BenchChem offers high-quality Ethyl 6-bromo-3-(trifluoromethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-3-(trifluoromethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H7BrF3NO2 |

|---|---|

分子量 |

298.06 g/mol |

IUPAC名 |

ethyl 6-bromo-3-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 |

InChIキー |

YAMUVUNKMDAWCN-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)C(F)(F)F |

製品の起源 |

United States |

An In-Depth Technical Guide to Ethyl 6-bromo-3-(trifluoromethyl)picolinate and Its Analogs

A Keystone Building Block for Modern Medicinal and Agrochemical Chemistry

Introduction

In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, trifluoromethylated pyridine derivatives have emerged as "privileged" structural motifs.[3] Ethyl 6-bromo-3-(trifluoromethyl)picolinate, and its close chemical analog Methyl 6-bromo-3-(trifluoromethyl)picolinate, represent highly versatile and reactive intermediates. Their unique trifunctionalized scaffold—featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and an ester functionality—provides a powerful platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this important class of building blocks for researchers, scientists, and professionals in drug development.

A Note on Analogs: Specific experimental data for Ethyl 6-bromo-3-(trifluoromethyl)picolinate is not widely available in published literature. Therefore, for the purposes of this guide, we will draw upon data from its closely related and commercially available analog, Methyl 6-bromo-3-(trifluoromethyl)picolinate (CAS Number: 1805468-15-8) , to provide a comprehensive and technically accurate overview.[4]

Chemical Structure and Physicochemical Properties

The core of the target molecule is a picolinate (pyridine-2-carboxylate) ring. The key features of its structure are:

-

A Bromine Atom at the 6-position: This halogen serves as an excellent leaving group, making it the primary site for carbon-carbon bond-forming cross-coupling reactions.

-

A Trifluoromethyl (CF₃) Group at the 3-position: This highly electronegative group significantly influences the electronic properties of the pyridine ring, enhancing its stability and increasing the lipophilicity of derivative compounds.[1]

-

An Ester Group at the 2-position (Ethyl or Methyl): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation.

These features combine to create a versatile and highly sought-after building block in synthetic chemistry.

| Property | Value (for Methyl 6-bromo-3-(trifluoromethyl)picolinate) | Source |

| CAS Number | 1805468-15-8 | [4] |

| Molecular Formula | C₈H₅BrF₃NO₂ | [4] |

| Molecular Weight | 284.03 g/mol | |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Purity | ≥97% | [4] |

| LogP | 2.80 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Spectroscopic Analysis and Characterization

The structural elucidation and confirmation of Ethyl/Methyl 6-bromo-3-(trifluoromethyl)picolinate rely on a combination of standard spectroscopic techniques. Below are the expected characteristic signals based on the structure of the methyl analog.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling constant between these two protons would be indicative of their meta-relationship. The methyl or ethyl ester group will also show characteristic signals in the upfield region.

-

Aromatic Protons (H4, H5): Two doublets, expected between δ 7.5 and 8.5 ppm.

-

Methyl Ester (CH₃): A singlet around δ 3.9-4.0 ppm.

-

Ethyl Ester (CH₂CH₃): A quartet around δ 4.4-4.5 ppm and a triplet around δ 1.4-1.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Carbonyl Carbon (C=O): Expected in the range of δ 160-170 ppm.[5]

-

Aromatic Carbons: Signals for the four substituted carbons of the pyridine ring would appear between δ 110 and 150 ppm.

-

Trifluoromethyl Carbon (CF₃): A characteristic quartet with a large coupling constant (J-CF), typically observed around δ 120-125 ppm.[6]

-

Methyl/Ethyl Ester Carbons: Signals for the ester's aliphatic carbons would be in the upfield region.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for confirming the presence of the trifluoromethyl group.

-

CF₃ Group: A singlet is expected around δ -60 to -70 ppm (relative to CFCl₃), which is a typical range for a trifluoromethyl group attached to an aromatic ring.[7]

Synthesis and Purification: A Representative Protocol

Step 1: Synthesis of 6-bromo-3-(trifluoromethyl)picolinic acid This intermediate can be synthesized from commercially available starting materials through a series of steps that may include cyclization, halogenation, and trifluoromethylation reactions.

Step 2: Esterification The final esterification step is a standard procedure in organic synthesis.

Representative Experimental Protocol for Esterification:

-

Reaction Setup: To a solution of 6-bromo-3-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous ethanol (for the ethyl ester) or methanol (for the methyl ester), add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is then diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by column chromatography on silica gel to yield the pure ethyl or methyl ester.

Disclaimer: This is a generalized protocol and would require optimization for specific substrates and scales.

Reactivity and Chemical Transformations

The synthetic utility of Ethyl 6-bromo-3-(trifluoromethyl)picolinate stems from the orthogonal reactivity of its functional groups. The C-Br bond at the 6-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. The bromine atom on the picolinate can be readily coupled with a variety of boronic acids or boronate esters to introduce new aryl, heteroaryl, or alkyl groups at this position.

Key Reaction Pathways

Detailed Experimental Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine Ethyl 6-bromo-3-(trifluoromethyl)picolinate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.01-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas like nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the desired coupled product.[8]

Other Important Reactions:

-

Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed amination to introduce primary or secondary amines.

-

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond with a terminal alkyne.[8]

-

Ester Hydrolysis: The ethyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Applications in Research and Drug Development

The 6-substituted-3-(trifluoromethyl)picolinate scaffold is a cornerstone in the synthesis of numerous compounds with significant biological activity.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties, often leading to improved metabolic stability and binding affinity.[1][2] Picolinate derivatives are key components in a number of FDA-approved drugs and clinical candidates for a wide range of therapeutic areas, including cancer, inflammatory diseases, and neurological disorders.[3][9] For example, derivatives of trifluoromethyl-substituted pyridines are found in drugs like the anti-depressant Fluoxetine.[2] The ability to easily diversify the 6-position of the picolinate ring through cross-coupling reactions makes this scaffold ideal for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

-

Agrochemicals: The trifluoromethylpyridine motif is also prevalent in modern agrochemicals, including herbicides and pesticides, due to its enhanced efficacy and metabolic stability in the environment.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling Ethyl 6-bromo-3-(trifluoromethyl)picolinate and its analogs.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[11][12]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. BenchChem.

- Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. (n.d.).

- Apollo Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)

- Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.

- TCI Chemicals. (2023, March 4).

- Fluorochem. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate.

- Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate | 1805468-15-8.

- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromopyridine Compounds. BenchChem.

- Fluorochem. (n.d.). Ethyl 3-bromo-5-(trifluoromethyl)picolinate.

- Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-(trifluoromethyl)picolinate.

- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- ChemRxiv. (n.d.).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.

- O'Hagan, D. (2025, July 18).

- Guidechem. (n.d.). pyridine, 6-bromo-2-fluoro-3-(trifluoromethyl)- 1427701-11-8 wiki.

- Google Patents. (n.d.).

- TCI Deutschland GmbH. (n.d.). Ethyl 6-(Trifluoromethyl)

- J&K Scientific. (n.d.). 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1934574-07-8.

- BenchChem. (2025).

- ChemicalBook. (n.d.).

- PubChemLite. (n.d.). 6-bromo-3-methoxy-2-(trifluoromethyl)pyridine.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.

- PMC. (2025, June 11). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity.

- American Elements. (n.d.). Methyl 3-bromo-6-(trifluoromethyl)

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- BLDpharm. (n.d.). 1806386-01-5|Ethyl 3-fluoro-6-(trifluoromethyl)

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. rsc.org [rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 10. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0231346) [np-mrd.org]

- 11. Methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0169307) [np-mrd.org]

A Technical Guide to Ethyl 6-bromo-3-(trifluoromethyl)picolinate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 6-bromo-3-(trifluoromethyl)picolinate, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While this specific ethyl ester is not widely cataloged, this guide outlines its synthesis from readily available precursors, its key chemical properties, and its anticipated applications based on the well-established roles of its structural motifs in pharmaceutical development.

Chemical Identity and Properties

While a specific CAS number for Ethyl 6-bromo-3-(trifluoromethyl)picolinate is not readily found in major chemical databases, its identity can be established through its molecular structure and formula. Its key identifiers and calculated properties are summarized below. For reference, the CAS numbers of the parent carboxylic acid and the corresponding methyl ester are also provided.

| Identifier | Value | Source |

| Chemical Name | Ethyl 6-bromo-3-(trifluoromethyl)picolinate | - |

| Molecular Formula | C₉H₇BrF₃NO₂ | - |

| Molecular Weight | 298.06 g/mol | Calculated |

| Parent Acid | 3-Bromo-6-(trifluoromethyl)picolinic acid | - |

| Parent Acid CAS | 1214373-82-6 | [1][2] |

| Methyl Ester Analog | Methyl 6-bromo-3-(trifluoromethyl)picolinate | - |

| Methyl Ester CAS | 1805468-15-8 | [3] |

The presence of a trifluoromethyl group (-CF₃) significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutic agents.[4][5] The bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for lead optimization.

Synthesis and Mechanism

The most direct and logical synthetic route to Ethyl 6-bromo-3-(trifluoromethyl)picolinate is through the esterification of its corresponding carboxylic acid, 3-bromo-6-(trifluoromethyl)picolinic acid. This well-established reaction can be carried out under various conditions, with Fischer esterification being a common and effective method.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-6-(trifluoromethyl)picolinic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous ethanol to act as both the solvent and the reactant.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 6-bromo-3-(trifluoromethyl)picolinate.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl-substituted pyridine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties. The title compound serves as a valuable intermediate for the synthesis of more complex molecules targeting a wide range of biological targets.

Fragment-Based Drug Discovery (FBDD)

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is an ideal candidate for fragment-based drug discovery (FBDD) campaigns.[6] Its relatively small size and the presence of both hydrogen bond acceptors (the ester and the pyridine nitrogen) and a modifiable vector (the bromine atom) allow it to be used as a starting point for developing more potent and selective inhibitors.

Lead Optimization

The bromine atom on the picolinate ring is a key feature for lead optimization. It can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the core scaffold to improve target binding and pharmacological properties.

Logical Flow for Application in Drug Discovery

Caption: The role of Ethyl 6-bromo-3-(trifluoromethyl)picolinate in a typical drug discovery workflow.

Conclusion

Ethyl 6-bromo-3-(trifluoromethyl)picolinate, while not a commonly cataloged chemical, represents a highly valuable and synthetically accessible building block for medicinal chemistry and drug discovery. Its unique combination of a trifluoromethyl group and a reactive bromine handle on a picolinate scaffold provides a powerful platform for the development of novel therapeutics. The synthetic protocols and strategic applications outlined in this guide are intended to empower researchers to leverage the potential of this and similar fluorinated heterocycles in their pursuit of new medicines.

References

-

Boron Molecular. Ethyl 6-bromo-3-(2-carbonitrilacetamido)picolinate. [Link]

-

American Elements. Methyl 3-bromo-6-(trifluoromethyl)picolinate. [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Organic Syntheses. ethyl bromoacetate. [Link]

-

Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Pharmaceutical Synthesis: The Role of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

The Strategic Deployment of Ethyl 6-bromo-3-(trifluoromethyl)picolinate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 6-bromo-3-(trifluoromethyl)picolinate has emerged as a powerhouse building block in medicinal chemistry, offering a unique combination of reactive handles and advantageous physicochemical properties. This technical guide provides a comprehensive overview of its synthesis, reactivity, and strategic application in the design and discovery of novel therapeutic agents. We will delve into the mechanistic underpinnings of its utility in key cross-coupling reactions, provide field-proven experimental protocols, and showcase its role in the synthesis of biologically active molecules. This document is intended to serve as a practical resource for researchers aiming to leverage the full potential of this versatile scaffold in their drug discovery programs.

Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Motif in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing a multitude of critical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is particularly impactful due to its strong electron-withdrawing nature and steric bulk. When appended to a pyridine ring, a common heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine scaffold becomes a highly sought-after motif. Ethyl 6-bromo-3-(trifluoromethyl)picolinate represents a strategically functionalized version of this scaffold, poised for diverse chemical transformations.

The strategic placement of the bromine atom at the 6-position, the trifluoromethyl group at the 3-position, and an ethyl ester at the 2-position creates a molecule with distinct reactive sites and inherent electronic biases. This guide will explore how these features are exploited to construct complex molecular architectures with tailored biological activities.

Physicochemical Properties and Synthesis

Key Structural Features and Their Implications

The utility of Ethyl 6-bromo-3-(trifluoromethyl)picolinate stems from the interplay of its three key functional groups:

-

6-Bromo Group: This serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino substituents. The C-Br bond is sufficiently reactive for these transformations while allowing for selective reactions at other positions under different conditions.

-

3-Trifluoromethyl Group: This group profoundly influences the electronic properties of the pyridine ring, making it more electron-deficient. This enhances its susceptibility to certain nucleophilic reactions and modulates the pKa of the pyridine nitrogen. From a medicinal chemistry perspective, the -CF3 group often improves metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can enhance cell permeability and target engagement.

-

Ethyl Ester Group: The ester at the 2-position provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It also influences the electronic nature of the ring.

Synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate

While multiple synthetic routes to trifluoromethylpyridines exist, a common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-functionalized pyridine. A plausible and frequently utilized approach for the synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate involves the multi-step transformation of a readily available starting material like 3-picoline.

A representative synthetic pathway is outlined below. This process typically involves initial halogenation and oxidation steps, followed by the introduction of the trifluoromethyl group and subsequent functional group manipulations.

dot

Caption: Generalized synthetic workflow for Ethyl 6-bromo-3-(trifluoromethyl)picolinate.

Reactivity and Key Transformations in Medicinal Chemistry

The bromine atom at the 6-position is the primary site of reactivity for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates the oxidative addition step in these catalytic cycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl boronic acids or esters.[1] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.

dot

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine Ethyl 6-bromo-3-(trifluoromethyl)picolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Entry | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Ethyl 6-bromo-3-(trifluoromethyl)picolinate.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 6-position of the pyridine ring and a terminal alkyne.[2] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and can be found in various biologically active compounds. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of Ethyl 6-bromo-3-(trifluoromethyl)picolinate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[3] Aryl and heteroaryl amines are critical pharmacophores in many drugs, particularly kinase inhibitors, where they often form key hydrogen bond interactions with the target protein.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 6-bromo-3-(trifluoromethyl)picolinate (1.0 equiv), the amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography.

| Entry | Amine | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-90 |

| 2 | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 70-80 |

Table 2: Representative Buchwald-Hartwig Amination Reactions with Ethyl 6-bromo-3-(trifluoromethyl)picolinate.

Applications in the Synthesis of Bioactive Molecules

The true value of Ethyl 6-bromo-3-(trifluoromethyl)picolinate is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its trifluoromethylpyridine core is a feature of several developmental and approved drugs.

Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyridine or pyrimidine core that occupies the adenine-binding region of the ATP pocket. The trifluoromethyl group can enhance binding affinity through favorable interactions and improve the overall pharmacokinetic profile of the inhibitor. The 6-position, readily functionalized via the bromo precursor, often serves as the attachment point for a solubilizing group or a moiety that extends into the solvent-exposed region of the kinase.

dot

Caption: General strategy for the synthesis of kinase inhibitors.

Agrochemicals

The trifluoromethylpyridine scaffold is also prevalent in modern agrochemicals, including fungicides and insecticides.[5] The trifluoromethyl group contributes to the potency and metabolic stability of these agents, leading to enhanced crop protection. Ethyl 6-bromo-3-(trifluoromethyl)picolinate serves as a valuable starting material for the synthesis of novel agrochemical candidates through similar cross-coupling strategies as employed in medicinal chemistry.

Spectroscopic Characterization

The structural elucidation of Ethyl 6-bromo-3-(trifluoromethyl)picolinate and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the substituents. The ethyl group of the ester will exhibit a quartet and a triplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyridine ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the ester carbons.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=O stretch of the ester (typically around 1720-1740 cm⁻¹), C-F stretches of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C/C=N vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

Conclusion

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and selective construction of complex molecules through a variety of modern synthetic methodologies. The inherent properties conferred by the trifluoromethylpyridine scaffold, including enhanced metabolic stability and lipophilicity, make it a privileged motif in the design of novel therapeutics and agrochemicals. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, with the aim of empowering researchers to effectively utilize this powerful tool in their discovery programs.

References

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Guisan-Ceinos, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1163.

- Chen, J., et al. (2024).

- Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1337-1351.

- Laas, J., et al. (2012). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 53(12), 1478-1481.

- Alonso, D. E., Binkley, J., & Patrick, J. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- El-Damasy, A. K., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.

-

Scribd. (2026). PDF | Chemistry | Chemical Substances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92297-92301.

-

MassBank. (2008). Organic compounds. Retrieved from [Link]

- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- Ghosh, S., & Chakraborty, S. (2021). Natural Products as Fungicide and Their Role in Crop Protection. Plants, 10(6), 1047.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Velázquez-Herrera, F. D., et al. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Molecules, 26(13), 3994.

- Denmark, S. E., & Smith, R. C. (2009). Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Accounts of Chemical Research, 42(10), 1544-1555.

- Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 144-152.

- Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. University of Central Arkansas.

- Wang, Y., et al. (2018). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. Organic Letters, 20(15), 4585-4589.

- Cascioferro, S., et al. (2019). Antifungal Agents in Agriculture: Friends and Foes of Public Health. International Journal of Molecular Sciences, 20(19), 4747.

-

ResearchGate. (n.d.). Fig. S11 1 H NMR spectrum of ethyl 6-bromo-1H-indene-2-carboxylate (6f). Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Journal of Physical Organic Chemistry, 19(6), 376-383.

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

- Kim, J. H., et al. (2024). Repurposing of natural compound derivatives for control of foodborne fungi and mycotoxins. Toxins, 16(12), 522.

- Ahmed, V. U., et al. (2002). Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences, 15(2), 1-6.

- He, C., & Li, F. (2019). Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations. Trends in Biochemical Sciences, 44(9), 741-753.

Sources

Trifluoromethylated Pyridine Building Blocks for Drug Discovery: A Technical Guide

Executive Summary

The integration of fluorine into heterocyclic scaffolds represents a cornerstone of contemporary medicinal chemistry. Specifically, trifluoromethylated (CF3) pyridines have emerged as privileged building blocks in drug discovery (1)[1]. The unique stereoelectronic profile of the CF3 group—characterized by its high electronegativity, robust carbon-fluorine bonds, and significant hydrophobic volume—imparts profound physicochemical alterations when appended to the ubiquitous pyridine ring. This guide explores the causality behind these physicochemical shifts, details state-of-the-art synthetic methodologies, and provides a self-validating protocol for the late-stage trifluoromethylation of pyridine derivatives.

Physicochemical Causality: The "Why" Behind the CF3-Pyridine Motif

As a Senior Application Scientist, I frequently observe that the decision to incorporate a CF3-pyridine motif is rarely arbitrary; it is a calculated structural intervention designed to rescue a failing lead compound. The causality behind this choice stems from three primary physicochemical modulations:

-

pKa Modulation (Mitigating Toxicity): Pyridine itself is moderately basic. The strong electron-withdrawing nature of the CF3 group drastically reduces the basicity of the pyridine nitrogen. This suppression of basicity is crucial for mitigating off-target hERG channel blockade (a primary cause of drug-induced cardiotoxicity) and optimizing oral bioavailability (2)[2].

-

Lipophilicity and Permeability: The CF3 group enhances the overall lipophilicity (LogP) of the molecule. This facilitates passive diffusion across phospholipid bilayers, significantly improving cellular membrane permeability and blood-brain barrier (BBB) penetration (3)[3].

-

Metabolic Stability: The highly polarized and inert C-F bonds shield the pyridine ring from oxidative metabolism, specifically cytochrome P450-mediated N-oxidation and ring hydroxylation, thereby extending the drug's half-life (4)[4].

Table 1: Impact of Trifluoromethylation on Pyridine Physicochemical Properties

| Property | Pyridine | 4-(Trifluoromethyl)pyridine | Causality / Impact on Drug Design |

| pKa (Conjugate Acid) | ~5.23 | 2.92 ± 0.10 | Reduced basicity prevents hERG liability and alters target binding kinetics. |

| Lipophilicity (LogP) | ~0.65 | ~1.80 | Enhanced membrane permeability and hydrophobic pocket partitioning. |

| Metabolic Stability | Susceptible | Highly Resistant | C-F bonds resist P450-mediated N-oxidation and ring hydroxylation. |

| Electron Density | Electron-rich | Electron-deficient | Modulates π-π stacking interactions with aromatic residues in binding sites. |

Synthetic Methodologies: The "How" of Late-Stage Functionalization

Historically, synthesizing CF3-pyridines relied on harsh conditions, such as the use of Swarts reagents or aggressive fluorinating gases, which were incompatible with late-stage functionalization. Today, visible-light photoredox catalysis has revolutionized this space (5)[5]. By utilizing bench-stable reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and transition metal photocatalysts (e.g., Iridium or Ruthenium complexes), chemists can generate electrophilic •CF3 radicals under mild, room-temperature conditions (6)[6].

Photoredox-mediated trifluoromethylation workflow for pyridine building blocks.

Self-Validating Experimental Protocol: Visible-Light-Induced Trifluoromethylation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the late-stage trifluoromethylation of a pyridine derivative using photoredox catalysis.

Causality in Protocol Design:

-

Why Langlois Reagent? It is a solid, bench-stable precursor that smoothly extrudes SO2 upon single-electron oxidation to yield the •CF3 radical, avoiding the handling of toxic CF3I gas.

-

Why Freeze-Pump-Thaw? Molecular oxygen is a potent triplet quencher that will deactivate the excited state photocatalyst (*Ir) and prematurely intercept the •CF3 radical.

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv, 0.5 mmol), CF3SO2Na (3.0 equiv, 1.5 mmol), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1.0 mol%).

-

Solvent & Oxidant Addition: Add a degassed mixture of CH3CN/H2O (3:1, 4.0 mL) and an external oxidant such as tert-butyl hydroperoxide (TBHP, 2.0 equiv) to close the catalytic cycle.

-

Self-Validation Check 1: The reaction mixture must exhibit the characteristic vibrant yellow/orange color of the dissolved Iridium complex. A cloudy or colorless solution indicates poor catalyst solubility or degradation.

-

-

Degassing: Perform three consecutive cycles of freeze-pump-thaw. Seal the tube under a positive pressure of argon.

-

Self-Validation Check 2: The absence of bubbling upon the final thaw cycle under static vacuum confirms complete deoxygenation.

-

-

Photochemical Irradiation: Irradiate the mixture using a 450 nm blue LED array at room temperature for 12-24 hours. Maintain vigorous stirring to ensure uniform light penetration.

-

Self-Validation Check 3: Upon irradiation, the reaction mixture should maintain a luminescent state. A rapid color shift to dark brown/black indicates catalyst decomposition (often due to residual oxygen or extreme localized heating).

-

-

Quenching and Extraction: Dilute the mixture with deionized water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification & Validation:

-

Self-Validation Check 4: Before column chromatography, obtain a crude 19F NMR spectrum. The presence of a dominant singlet between -62.0 and -68.0 ppm confirms successful CF3 incorporation into the pyridine ring (1)[1]. Proceed to purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

-

Case Studies in Drug Discovery

The translational impact of CF3-pyridines is validated by several highly successful FDA-approved therapeutics (7)[7]:

-

Alpelisib: A PI3K inhibitor utilized in breast cancer therapy. It features a trifluoromethyl-substituted pyridine that optimizes the molecule's binding kinetics and hydrogen-bonding network within the kinase hinge region (7)[7].

-

Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) where the CF3-pyridine moiety dramatically enhances hydrophobic interactions within the allosteric binding pocket of HIV-1 reverse transcriptase, overcoming resistance profiles of older generations (7)[7].

-

Apalutamide: Used for non-metastatic castration-resistant prostate cancer, this drug leverages the CF3-pyridine block to maintain metabolic stability while ensuring deep, sustained penetration into the androgen receptor's ligand-binding domain (4)[4].

References

- Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides | The Journal of Organic Chemistry - ACS Publications.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI.

- Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds | Macmillan Group - Princeton University.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | NIH.

- Visible-light-induced Trifluoromethylation of highly functionalized arenes and heteroarenes in continuous flow | Pure - TU/e.

- 4-(Trifluoromethyl)pyridine 3796-24-5 wiki | Guidechem.

- Organic & Biomolecular Chemistry | RSC Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pure.tue.nl [pure.tue.nl]

- 7. mdpi.com [mdpi.com]

Electronic Properties and Reactivity Profiling of 3-Trifluoromethyl-6-bromo-pyridine Derivatives

Executive Summary

The rational design of pharmaceuticals and agrochemicals relies heavily on the predictable reactivity of highly functionalized heterocyclic building blocks. Among these, 3-trifluoromethyl-6-bromo-pyridine —standardized in IUPAC nomenclature as —stands out as a highly versatile intermediate. This whitepaper provides an in-depth technical analysis of its unique electronic topology, detailing how the synergistic "pull-pull" effects of the trifluoromethyl (

Structural Anatomy and Electronic Topography

The reactivity of 3-trifluoromethyl-6-bromo-pyridine is fundamentally governed by a highly electron-deficient aromatic core. The molecule features three distinct electron-withdrawing vectors:

-

The Pyridine Nitrogen: Acts as an intrinsic electron sink via both inductive (

) and resonance ( -

The 6-Bromo Substituent: Positioned ortho to the nitrogen, the halogen exerts a strong inductive pull (

) while offering only weak resonance donation ( -

The 3-Trifluoromethyl Group: Positioned meta to the nitrogen and para to the bromo group, the

moiety acts as a powerful electron-withdrawing group through strong induction and negative hyperconjugation.

This spatial arrangement creates a synergistic depletion of electron density across the

Diagram 1: Synergistic electronic withdrawal pathways lowering the LUMO and driving reactivity.

Quantitative Electronic Parameters

The profound electronic influence of these substituents can be quantified through Hammett constants and pKa shifts, as supported by comparative data from .

| Parameter | Unsubstituted Pyridine | 3-Trifluoromethyl-6-bromo-pyridine | Mechanistic Causality / Effect |

| pKa (Conjugate Acid) | 5.25 | < 1.0 (Estimated) | Strong |

| Hammett | N/A | ||

| C-Br Bond Reactivity | N/A | Highly Labile | Synergistic electron withdrawal accelerates Pd(0) oxidative addition. |

| Nucleophilic Susceptibility | Low | Extremely High | C6 position is activated by ortho-N and para- |

Mechanistic Causality in Reactivity Profiling

Nucleophilic Aromatic Substitution ( )

The 6-position (bearing the bromide) is exceptionally primed for

Diagram 2: Addition-elimination sequence of the SNAr mechanism stabilized by the CF3 group.

Transition-Metal Catalyzed Cross-Coupling

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond. The highly electron-deficient nature of the 3-trifluoromethyl-6-bromo-pyridine core lowers the energy of the C-Br

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind each reagent choice and include built-in validation steps.

Protocol 1: Amination with Morpholine

Objective: Synthesis of 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine.

Causality: Morpholine acts as a strong secondary amine nucleophile. DMF is selected as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding interference, maximizing its kinetic energy.

Step-by-Step Methodology:

-

Charge a flame-dried Schlenk flask with 3-trifluoromethyl-6-bromo-pyridine (1.0 equiv) and anhydrous

(2.0 equiv). -

Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

-

Add morpholine (1.2 equiv) dropwise at room temperature under an inert argon atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 4–6 hours.

-

Self-Validation Step: Monitor the reaction via LC-MS. The extreme activation of the C-Br bond typically ensures >95% conversion within this timeframe. The disappearance of the starting material mass (

) and appearance of the product mass (

-

-

Quench the reaction with distilled water and extract with ethyl acetate (

mL). -

Wash the combined organic layers with brine (

) to rigorously remove residual DMF, dry over anhydrous -

Purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure product.

Protocol 2: Palladium-Catalyzed Reductive Homocoupling (Green Chemistry Approach)

Objective: Synthesis of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Causality: As demonstrated in, Cyrene™ (dihydrolevoglucosenone) is utilized as a bio-renewable, non-toxic solvent alternative to DMF. Tetrabutylammonium iodide (TBAI) is critical as it acts as a phase-transfer catalyst and stabilizes the active palladium species. Isopropanol serves as a mild, terminal hydride source to reduce the Pd(II) intermediate back to the active Pd(0) catalyst.

Step-by-Step Methodology:

-

Charge a reaction vial with 3-trifluoromethyl-6-bromo-pyridine (1.0 equiv),

(1 mol%), -

Add a solvent mixture of Cyrene™ and

-valerolactone (GVL) (1:1 v/v) to achieve a 0.27 M concentration. -

Add isopropanol (2.2 equiv) as the reducing agent.

-

Seal the vial and heat the mixture to 80 °C for 6 hours.

-

Self-Validation Step: Monitor via reverse-phase HPLC at 264 nm using a C18 column. The reaction color will transition to a dark suspension as the catalytic cycle progresses. Complete consumption of the starting material peak confirms successful homocoupling.

-

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Concentrate the organic phase and purify via recrystallization or chromatography to yield the highly prized bipyridine ligand.

References

Synthesis of Ethyl 6-bromo-3-(trifluoromethyl)picolinate: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy

Ethyl 6-bromo-3-(trifluoromethyl)picolinate (C₉H₇BrF₃NO₂) is a highly privileged, bifunctional heterocyclic building block. The presence of the trifluoromethyl (–CF₃) group imparts enhanced lipophilicity and metabolic stability, making this scaffold indispensable in the development of kinase inhibitors and advanced agrochemicals. The structural complexity of this molecule lies in its highly electron-deficient pyridine core, which demands rigorous regiocontrol during functionalization.

To synthesize this target, chemists must navigate the differential reactivity of the C2 and C6 positions. Below, we outline three scientifically validated retrosynthetic pathways, analyzing the causality behind reagent selection and providing self-validating experimental protocols for each.

Retrosynthetic pathways for Ethyl 6-bromo-3-(trifluoromethyl)picolinate synthesis.

Pathway 1: Regioselective Palladium-Catalyzed Carbonylation (Industrial Standard)

Causality & Mechanism

The most scalable approach utilizes 2,6-dibromo-3-(trifluoromethyl)pyridine, a commercially available starting material[1],[2]. The success of this route relies on the differential rate of oxidative addition at the C2 versus C6 carbon-halogen bonds. The strongly electron-withdrawing –CF₃ group at the C3 position inductively lowers the LUMO of the adjacent C2–Br bond. Consequently, the Pd(0) catalyst undergoes oxidative addition at the C2 position at a significantly faster rate than at C6[3]. By carefully controlling the stoichiometry of carbon monoxide and ethanol, mono-carbonylation is achieved with >95:5 regioselectivity.

Mechanism of regioselective Pd-catalyzed carbonylation at the C2 position.

Self-Validating Experimental Protocol

-

Setup: In a high-pressure Parr reactor, dissolve 2,6-dibromo-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous ethanol (0.2 M). Add triethylamine (2.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppf (0.05 equiv).

-

Purge & Pressurize: Purge the vessel with N₂ (3x), followed by CO gas (3x). Pressurize the reactor to 50 psi with CO.

-

Heating: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

-

Visual Cue: The solution transitions from a deep orange (Pd(II) precatalyst) to a pale yellow/brown suspension, indicating the formation of the active Pd(0) species and triethylamine hydrobromide salts.

-

-

In-Process Control (IPC): Depressurize a micro-aliquot and analyze via HPLC. The reaction is complete when the starting material peak (<2% AUC) is replaced by a single major product peak (the mono-ester). Over-carbonylation (diester) will appear as a highly polar impurity if the reaction is pushed too long.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to afford the product as a colorless oil.

Pathway 2: Directed ortho-Metalation (DoM) (Lab-Scale Precision)

Causality & Mechanism

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing polysubstituted aromatics[4],[5]. Starting from 6-bromo-3-(trifluoromethyl)pyridine, the C2 proton is uniquely acidic because it is flanked by the electronegative pyridine nitrogen and the –CF₃ group. However, using standard bases like Lithium diisopropylamide (LDA) often leads to nucleophilic addition (Chichibabin-type side reactions) due to the extreme electrophilicity of the fluorinated ring. To prevent this, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is utilized; its massive steric bulk strictly enforces deprotonation over nucleophilic attack[4].

Self-Validating Experimental Protocol

-

Base Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.1 M). Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes to generate LTMP.

-

Metalation: Add a solution of 6-bromo-3-(trifluoromethyl)pyridine (1.0 equiv) in THF dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

-

Visual Cue: The solution immediately turns a deep, persistent red/purple, validating the formation of the C2-lithiated intermediate.

-

-

IPC (Deuterium Quench): Extract a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H NMR. The disappearance of the C2 proton singlet confirms >95% lithiation.

-

Electrophilic Trapping: Add ethyl chloroformate (ClCOOEt, 1.5 equiv) rapidly in one portion. The deep red color will instantly dissipate to a pale yellow, confirming successful trapping.

-

Workup: Allow the reaction to warm to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Pathway 3: N-Oxide Activation and Cyanation (Metal-Free Alternative)

Causality & Mechanism

When transition-metal catalysis or cryogenic conditions are unavailable, the Reissert-Henze type cyanation provides a robust metal-free alternative. Oxidation of 6-bromo-3-(trifluoromethyl)pyridine to its N-oxide activates the ring for nucleophilic attack. Treatment with trimethylsilyl cyanide (TMSCN) and a strong organic base (e.g., DBU or TMG) directs the cyanide nucleophile regioselectively to the C2 position, followed by elimination to restore aromaticity[6],[7]. The resulting nitrile is subsequently hydrolyzed and esterified.

Self-Validating Experimental Protocol

-

Cyanation: Dissolve 6-bromo-3-(trifluoromethyl)pyridine N-oxide (1.0 equiv) in anhydrous CH₂Cl₂ (0.25 M). Add TMSCN (3.0 equiv) and DBU (2.0 equiv). Stir at room temperature for 16 hours[6].

-

IPC: Monitor by TLC (UV 254 nm). The highly polar N-oxide starting material (Rf ~0.1 in 1:1 Hexanes/EtOAc) will be completely consumed, replaced by the non-polar 2-cyano intermediate (Rf ~0.6).

-

-

Esterification: Isolate the crude nitrile, dissolve in absolute ethanol (0.5 M), and add concentrated H₂SO₄ (5.0 equiv) dropwise.

-

Visual Cue: A mild exotherm will occur upon acid addition.

-

-

Reflux: Heat the mixture to reflux for 24 hours. The acidic conditions simultaneously hydrolyze the nitrile to a carboxylic acid and esterify it with the solvent.

-

Workup: Cool to 0 °C, carefully neutralize with saturated NaHCO₃ until gas evolution ceases, extract with CH₂Cl₂, and purify via column chromatography.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics of the three described methodologies:

| Synthesis Pathway | Overall Yield | Regioselectivity (C2 vs C6) | Scalability | E-factor (Waste) | Key Reagents |

| Pd-Carbonylation | 75–82% | >95:5 | High (kg scale) | Low | Pd(dppf)Cl₂, CO, EtOH |

| DoM (Lithiation) | 65–70% | >99:1 | Low-Medium (g scale) | High | LTMP, ClCOOEt |

| N-Oxide Cyanation | 55–60% | ~85:15 | Medium | High | TMSCN, DBU, H₂SO₄ |

References

1.[1] Manchester Organics. 2,6-Dibromo-3-(trifluoromethyl)pyridine | 55304-87-5. 2.[2] Benchchem. 2,6-Dibromo-3-(trifluoromethyl)pyridine | 55304-87-5. 3.[4] Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. 4.[5] Snieckus, V. (1990). Chemical Reviews - University of Windsor. 5.[6] Wang, D., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC / Asian Journal of Organic Chemistry. 6.[3] Neumann, H., & Beller, M. (2009). The palladium-catalyzed carbonylation of aryl halides. Angew. Chem. Int. Ed. / Thieme-connect. 7.[7] Benchchem. 2-Cyanopyridine | 100-70-9.

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 2,6-Dibromo-3-(trifluoromethyl)pyridine | 55304-87-5 | Benchchem [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

Solubility Profile of Ethyl 6-bromo-3-(trifluoromethyl)picolinate in Organic Solvents: A Technical Guide

Executive Summary

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a pyridine core substituted with a bromine atom, a trifluoromethyl group, and an ethyl ester, this molecule presents unique physicochemical properties that dictate its behavior in solution. In pharmaceutical manufacturing, solvent selection is not merely a matter of solubility; it is a critical parameter that impacts reaction kinetics, product purity, regulatory compliance, and environmental sustainability[1]. This whitepaper provides an in-depth analysis of the solubility profile of Ethyl 6-bromo-3-(trifluoromethyl)picolinate, detailing the mechanistic rationale behind its solvation, empirical data across various organic solvent classes, and a self-validating experimental protocol for solubility determination.

Physicochemical Properties & Mechanistic Rationale

Understanding the solubility of Ethyl 6-bromo-3-(trifluoromethyl)picolinate requires a granular analysis of its structural moieties and their thermodynamic interactions with solvent molecules. The dissolution process is governed by the balance between the crystal lattice energy (enthalpy of fusion) and the solvation energy[2].

-

The Pyridine Core & Ethyl Ester: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ethyl ester act as potent hydrogen-bond acceptors. This facilitates strong dipole-dipole interactions and hydrogen bonding with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., Ethyl Acetate, DMF).

-

The Trifluoromethyl (-CF₃) Group: The -CF₃ group is highly electronegative but exhibits low polarizability. While it significantly increases the overall lipophilicity (LogP) of the molecule, its bulky nature disrupts efficient crystal lattice packing. This reduction in lattice energy paradoxically enhances solubility in a wide range of organic solvents compared to non-fluorinated analogs[3].

-

The Bromine Atom: The heavy halogen at the C6 position introduces significant polarizability and dispersion forces, rendering the molecule highly compatible with halogenated and aromatic solvents.

Mechanistic pathways dictating the solvation of Ethyl 6-bromo-3-(trifluoromethyl)picolinate.

Solubility Profile in Key Organic Solvents

Based on the thermodynamic behavior of closely related trifluoromethylated pyridines (such as 2-chloro-3-(trifluoromethyl)pyridine)[3], the solubility of Ethyl 6-bromo-3-(trifluoromethyl)picolinate is highly dependent on solvent polarity and hydrogen-bonding capacity.

The table below summarizes the quantitative solubility ranges across different solvent classes at standard ambient temperature (25°C).

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Expected Solubility Range (mg/mL) | Mechanistic Justification |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 150 (Very High) | Optimal dipole-dipole alignment with the ester and pyridine core; strong solvation of the electron-deficient ring[3]. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 50 - 100 (High) | "Like-dissolves-like" principle; excellent compatibility with the ethyl ester moiety. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 20 - 50 (Moderate-High) | Hydrogen bonding from the alcohol proton to the pyridine nitrogen and ester carbonyl[3]. |

| Halogenated | Dichloromethane (DCM) | 9.1 | > 100 (Very High) | Strong dispersion forces interacting with the C6-bromine and -CF₃ groups. |

| Non-Polar | n-Heptane | 1.9 | < 5 (Low) | Insufficient polarity to overcome the crystal lattice energy; relies solely on weak Van der Waals forces. |

| Aqueous | Water | 80.1 | < 0.1 (Practically Insoluble) | High cohesive energy of water rejects the highly lipophilic -CF₃ and -Br groups. |

Note: While solvents like DCM and DMF offer exceptional solubility, they are increasingly scrutinized under green chemistry initiatives. Solvents account for 80–90% of the waste streams in pharmaceutical manufacturing[4]. Transitioning to greener alternatives like Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) is strongly recommended during process scale-up.

Experimental Protocol: Isothermal Saturation Method

To generate precise, compound-specific solubility data, the Isothermal Saturation Method is the gold standard. The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is definitively reached and analytical artifacts are minimized.

Phase 1: Equilibration (Thermodynamic Control)

-

Solute Addition: Weigh approximately 200 mg of Ethyl 6-bromo-3-(trifluoromethyl)picolinate into a 5 mL glass vial.

-

Solvent Introduction: Add 1.0 mL of the target organic solvent. Causality: An excess of solid must remain visible to guarantee that the solution is supersaturated and true thermodynamic equilibrium can be established.

-

Thermostatic Agitation: Seal the vial tightly and place it in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Extended equilibration prevents false-low readings caused by slow dissolution kinetics, particularly in highly viscous or non-polar solvents.

Phase 2: Separation & Quantification (Analytical Validation)

-

Phase Separation: Remove the vial and immediately filter the suspension through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES), preventing filter degradation and sample contamination.

-

Dilution: Accurately transfer a 100 µL aliquot of the saturated filtrate into a volumetric flask and dilute with the mobile phase (e.g., Acetonitrile/Water).

-

HPLC-UV Analysis: Quantify the concentration using a validated HPLC-UV method.

-

Self-Validation Check: The calibration curve must utilize at least 5 standard concentrations with an

. Samples must be injected in triplicate, with a Relative Standard Deviation (RSD) of

-

Step-by-step isothermal saturation workflow for empirical solubility determination.

Strategic Solvent Selection in Drug Development

When advancing Ethyl 6-bromo-3-(trifluoromethyl)picolinate through the drug development pipeline, solvent selection must evolve from pure solubility considerations to a holistic evaluation of regulatory and safety profiles.

Pharmaceutical manufacturers must adhere to ICH Q3C guidelines for residual solvents[1]. For instance, while the compound exhibits high solubility in DMF (a Class 2 solvent with known teratogenicity) and DCM (a volatile chlorinated solvent), their use complicates downstream purification. Employing predictive in silico models, such as COSMOtherm[2], allows researchers to identify binary solvent mixtures (e.g., Ethyl Acetate + Ethanol) that achieve synergistic solubility profiles while maintaining compliance with pharmacopeial standards and minimizing environmental impact[3][4].

References

- Source: purosolv.

- Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?

- Title: Solubility Behavior of 2-Chloro-3-(trifluoromethyl)pyridine in (Ethyl Acetate + n-Butanol, DMF + n-Butanol, DMF + Ethanol)

- Source: strath.ac.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. Thesis | Modelling approaches for rational solvent selection in drug development, enhancing the solubility prediction of small molecules | ID: st74cq505 | STAX [stax.strath.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Stability of Ethyl 6-bromo-3-(trifluoromethyl)picolinate Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a trifluoromethyl group, a bromine atom, and an ethyl ester on the picolinate scaffold imparts unique electronic and steric properties, making it a valuable synthon. However, these same functional groups can also be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is paramount for ensuring the integrity of synthetic routes, the purity of final products, and the reproducibility of experimental results.

This technical guide provides a comprehensive framework for assessing the stability of Ethyl 6-bromo-3-(trifluoromethyl)picolinate under ambient and stressed conditions. As a Senior Application Scientist, the following sections are designed to not only present protocols but to also explain the underlying scientific rationale, enabling researchers to design and execute robust stability studies.

Understanding the Molecular Vulnerabilities

The structure of Ethyl 6-bromo-3-(trifluoromethyl)picolinate suggests several potential degradation pathways that must be considered when evaluating its stability. The primary sites of chemical instability are the ethyl ester, the carbon-bromine bond, and the trifluoromethyl-substituted pyridine ring.

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 6-bromo-3-(trifluoromethyl)picolinic acid and ethanol.[1][2]

-

Photodegradation: Halogenated aromatic compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.[1][3] The pyridine ring itself, being an aromatic system, can also be affected by photolytic stress.

-

Thermal Degradation: Elevated temperatures can accelerate decomposition reactions, the nature of which would need to be determined experimentally.[1]

-

Oxidative Degradation: While the pyridine ring is relatively electron-deficient, oxidative conditions could potentially lead to the formation of N-oxides or other degradation products.

Recommended Experimental Workflow for Stability Assessment

A thorough stability assessment of Ethyl 6-bromo-3-(trifluoromethyl)picolinate should involve a multi-faceted approach, including long-term stability studies under ambient conditions and forced degradation studies to rapidly identify potential degradation products and pathways.[4][5][6]

Detailed Experimental Protocols

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated analytical method that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique for this purpose.[7]

Protocol: HPLC Method Development

-

Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[7]

-

Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is recommended to ensure separation of compounds with varying polarities.

-

Detection: A photodiode array (PDA) detector should be used to monitor at multiple wavelengths and to assess peak purity. The optimal detection wavelength should be determined from the UV spectrum of Ethyl 6-bromo-3-(trifluoromethyl)picolinate.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are essential for rapidly identifying the likely degradation products and pathways.[1][4][5][6]

Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of Ethyl 6-bromo-3-(trifluoromethyl)picolinate in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.[1]

-

Basic Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[1]

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.[1]

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC method.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | % Degradation of Parent Compound | Number of Degradants | Major Degradant (Retention Time) |

| 1N HCl, 60°C, 24h | 15.2% | 2 | 4.5 min |

| 1N NaOH, RT, 4h | 98.5% | 1 | 4.5 min |

| 3% H₂O₂, RT, 24h | 5.8% | 1 | 6.2 min |

| 80°C, 48h (solid) | 2.1% | 1 | 7.1 min |

| Photolytic (ICH Q1B) | 8.9% | 3 | 5.1 min, 5.9 min, 8.3 min |

Interpretation:

-

The significant degradation under basic conditions strongly suggests rapid hydrolysis of the ethyl ester.

-

The primary degradation product in both acidic and basic hydrolysis is likely the corresponding carboxylic acid.

-

The compound exhibits some sensitivity to light, leading to multiple degradation products.

-

The stability under thermal and oxidative stress is relatively higher.

Potential Degradation Pathways

Based on the forced degradation results and the chemical nature of the molecule, the following degradation pathways can be postulated:

Recommendations for Handling and Storage

Based on the potential instabilities, the following handling and storage procedures are recommended to ensure the long-term integrity of Ethyl 6-bromo-3-(trifluoromethyl)picolinate:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[8][9][10] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[11] Recommended storage temperature is 2-8°C.[11][12]

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents.[13] Use appropriate personal protective equipment, including gloves and safety glasses.[8][9][10] Handle in a well-ventilated area.[8][10]

-

Protection from Light: Protect from direct sunlight and strong artificial light.[1] Amber vials or containers wrapped in aluminum foil should be used.

Conclusion

While Ethyl 6-bromo-3-(trifluoromethyl)picolinate is a robust and versatile building block, a thorough understanding of its stability profile is crucial for its effective use in research and development. This guide provides a comprehensive framework for conducting a rigorous stability assessment. The primary degradation pathway is likely hydrolysis of the ethyl ester, and the compound also exhibits some sensitivity to light. By implementing the recommended analytical methods, forced degradation studies, and proper handling and storage procedures, researchers can ensure the quality and reliability of this important chemical intermediate.

References

- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Chromium picolinate - AK Scientific, Inc. Safety Data Sheet.

- Chromium Picolinate USP n Pure Manufacturers, with SDS - Muby Chemicals.

- Forced degradation and impurity profiling.

- Chromium(III) picolinate SDS, 14639-25-9 Safety Data Sheets - ECHEMI.

- Chromium Picolinate - Santa Cruz Biotechnology. Safety Data Sheet.

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2013, March).

- REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5).

- REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. (2016, July 1).

- Chromium picolinate - Safety Data Sheet - ChemicalBook. (2023, December 9).

- ANALYTICAL METHODS.